N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide
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Overview
Description
N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an indazole moiety linked to a benzamide group through a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide typically involves a multi-step process. One efficient method involves the use of N-(2-aminophenyl)benzamide and phenyl isocyanate. The reaction proceeds through a sequential nucleophilic/intramolecular addition process, followed by transamidation . This method is noted for its atom-economy, practicality, and the one-pot two-step reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit histone deacetylase (HDAC) and kinase enzymes, leading to the disruption of cancer cell growth and proliferation . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and triggering apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)benzamide: Shares the benzamide core but lacks the indazole moiety.
4-[(3-Phenyl-2H-indazol-2-yl)methyl]benzamide: Contains the indazole moiety but lacks the amino group on the phenyl ring.
Uniqueness
N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide is unique due to its combined structural features, which confer enhanced reactivity and potential biological activity. The presence of both the indazole and benzamide groups, along with the amino substitution, makes it a versatile compound for various applications.
Properties
CAS No. |
920315-38-4 |
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Molecular Formula |
C27H22N4O |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(3-phenylindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C27H22N4O/c28-23-11-5-7-13-25(23)29-27(32)21-16-14-19(15-17-21)18-31-26(20-8-2-1-3-9-20)22-10-4-6-12-24(22)30-31/h1-17H,18,28H2,(H,29,32) |
InChI Key |
JCQMOZCZSWBDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N |
Origin of Product |
United States |
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